molecular formula C14H16FN5O B2420998 1-[4-(4-fluorophenyl)piperazino]-2-(1H-1,2,4-triazol-1-yl)-1-ethanone CAS No. 866142-79-2

1-[4-(4-fluorophenyl)piperazino]-2-(1H-1,2,4-triazol-1-yl)-1-ethanone

Cat. No.: B2420998
CAS No.: 866142-79-2
M. Wt: 289.314
InChI Key: TZRZUYQDFDEMGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[4-(4-fluorophenyl)piperazino]-2-(1H-1,2,4-triazol-1-yl)-1-ethanone is a complex organic compound that features a piperazine ring substituted with a fluorophenyl group and a triazole ring

Properties

IUPAC Name

1-[4-(4-fluorophenyl)piperazin-1-yl]-2-(1,2,4-triazol-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16FN5O/c15-12-1-3-13(4-2-12)18-5-7-19(8-6-18)14(21)9-20-11-16-10-17-20/h1-4,10-11H,5-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZRZUYQDFDEMGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)F)C(=O)CN3C=NC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16FN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601328827
Record name 1-[4-(4-fluorophenyl)piperazin-1-yl]-2-(1,2,4-triazol-1-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601328827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

42.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24818170
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

866142-79-2
Record name 1-[4-(4-fluorophenyl)piperazin-1-yl]-2-(1,2,4-triazol-1-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601328827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(4-fluorophenyl)piperazino]-2-(1H-1,2,4-triazol-1-yl)-1-ethanone typically involves the reaction of 4-fluorophenylpiperazine with a triazole derivative under specific conditions. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by deprotection and selective intramolecular cyclization .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as parallel solid-phase synthesis and photocatalytic synthesis are often employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Nucleophilic Substitution at the Piperazine Nitrogen

The piperazine moiety undergoes alkylation or arylation reactions due to its nucleophilic secondary amine. For example:

  • Reaction with benzyl bromides : Substitution occurs at the piperazine nitrogen under basic conditions (e.g., K₂CO₃/DMF), forming derivatives with substituted benzyl groups .

  • Coupling with arylboronic acids : Suzuki-Miyaura cross-coupling reactions using Pd(OAc)₂ as a catalyst yield biaryl derivatives (82–91% yields) .

Example Reaction Conditions :

ReagentSolventCatalystTemperatureYield
3-Chloro-4-fluorobenzyl bromideDMFRT75–85%
Arylboronic acidsTHF/H₂O (3:1)Pd(OAc)₂85–90°C82–91%

Triazole Ring Functionalization

The 1,2,4-triazole group participates in:

  • Copper-catalyzed azide-alkyne cycloaddition (CuAAC) : Forms 1,2,3-triazole hybrids under mild conditions (CuI/Et₃N, MeCN, RT) .

  • Sulfanyl group substitution : Reacts with thiols or halides to modify the sulfur-linked ethanone chain, enhancing bioactivity.

Key Observations :

  • The triazole’s N1 position shows higher reactivity than N2/N4 due to electronic effects .

  • Substituents on the triazole influence hydrogen-bonding interactions in crystal structures .

Ketone-Based Reactions

The ethanone carbonyl group enables:

  • Condensation reactions : Forms hydrazones or semicarbazides with hydrazines or urea derivatives.

  • Reduction : Using DIBAL-H reduces the ketone to a secondary alcohol (90% yield) .

Notable Example :

1 4 4 Fluorophenyl piperazino 2 1H 1 2 4 triazol 1 yl 1 ethanoneDIBAL HAlcohol derivative 90 \text{1 4 4 Fluorophenyl piperazino 2 1H 1 2 4 triazol 1 yl 1 ethanone}\xrightarrow{\text{DIBAL H}}\text{Alcohol derivative 90 }

Hydrogen Bonding and Crystal Packing

Intermolecular interactions dominate its solid-state behavior:

  • O–H⋯N and C–H⋯O bonds : Link water molecules and phenylethanone units in layered structures .

  • C–H⋯π interactions : Stabilize piperazine-phenyl conformations in crystal lattices .

Structural Data :

Interaction TypeBond Length (Å)Angle (°)Source
O–H⋯N (water-triazole)1.98167
C–H⋯O (ketone)2.21155

Bioconjugation and Pharmacological Modifications

The compound serves as a scaffold for drug discovery:

  • Antifungal derivatives : Introduced trifluoromethyl groups via nucleophilic aromatic substitution improve activity (IC₅₀: 0.8–2.1 μM) .

  • Androgen receptor inhibitors : Piperazine-aryl hybrids show sub-micromolar binding affinity in CRPC models .

Optimization Strategy :

  • Electron-withdrawing groups (e.g., -CF₃) on the phenyl ring enhance metabolic stability .

  • Alkyl spacers between piperazine and triazole improve pharmacokinetic profiles.

Stability Under Synthetic Conditions

  • pH sensitivity : Stable in neutral conditions but hydrolyzes in strong acids/bases via ketone protonation.

  • Thermal stability : Decomposes above 400 K without melting .

Scientific Research Applications

Antimicrobial Activity

Research has indicated that derivatives containing both piperazine and triazole moieties exhibit significant antimicrobial properties. For instance, studies have shown that certain Mannich bases derived from 1,2,4-triazoles with piperazine exhibit antifungal activity against various strains .

CXCR3 Modulation

The compound has been identified as a potential modulator of the chemokine receptor CXCR3. This receptor plays a crucial role in immune responses and inflammation. By influencing CXCR3 activity, this compound may have implications in treating conditions characterized by inflammatory responses, such as autoimmune diseases .

Anticancer Potential

Initial studies have suggested that compounds with similar structures may exhibit cytotoxic effects against various cancer cell lines. For example, preliminary assays showed that piperazine-triazole derivatives could inhibit the growth of breast cancer and melanoma cell lines . This suggests a potential application in cancer therapeutics.

Case Study 1: Antifungal Activity

A study evaluated a series of triazole-piperazine derivatives for their antifungal properties. The results indicated that specific derivatives demonstrated effective inhibition against Candida species, making them potential candidates for antifungal drug development .

Case Study 2: CXCR3 Receptor Modulation

Another research effort focused on assessing the impact of triazole-piperazine derivatives on CXCR3 receptor activity. The findings revealed that these compounds could modulate receptor signaling pathways involved in leukocyte trafficking, indicating their potential use in inflammatory disease management .

Mechanism of Action

The mechanism of action of 1-[4-(4-fluorophenyl)piperazino]-2-(1H-1,2,4-triazol-1-yl)-1-ethanone involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[4-(4-fluorophenyl)piperazino]-2-(1H-1,2,4-triazol-1-yl)-1-ethanone is unique due to its combination of a piperazine ring, a fluorophenyl group, and a triazole ring. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Biological Activity

The compound 1-[4-(4-fluorophenyl)piperazino]-2-(1H-1,2,4-triazol-1-yl)-1-ethanone is a derivative of the triazole family, which has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer domains. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by various research findings and case studies.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C15H18FN5O\text{C}_{15}\text{H}_{18}\text{F}\text{N}_{5}\text{O}

This structure includes a piperazine moiety and a triazole ring, both of which are known to contribute to the biological properties of similar compounds.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of 1,2,4-triazoles exhibit significant antimicrobial properties. For instance, Mannich bases derived from 1,2,4-triazole have shown antifungal activity against various strains. The compound has been evaluated for its efficacy against several bacterial strains including Staphylococcus aureus and Enterococcus faecalis, with promising results indicating moderate to good activity against these pathogens .

Table 1: Antimicrobial Activity Against Various Strains

MicroorganismActivity Level
Staphylococcus aureusModerate
Enterococcus faecalisModerate
Bacillus cereusGood
Escherichia coliPoor

Anticancer Activity

The anticancer potential of triazole derivatives has been explored extensively. A study focusing on similar compounds found that they can induce apoptosis in cancer cells by activating specific signaling pathways. For example, the compound ZQL-4c, which shares structural similarities with our compound of interest, was shown to inhibit cell proliferation and induce apoptosis in breast cancer cells through the modulation of ROS production and Notch-AKT signaling pathways .

Case Study: ZQL-4c

In a comparative analysis, ZQL-4c demonstrated:

  • Cell Proliferation Inhibition : Strongly inhibited growth in breast cancer cell lines.
  • Apoptosis Induction : Triggered G2/M phase arrest.
  • Mechanistic Insights : Involved oxidative stress pathways leading to cell death.

Toxicity and Safety Profile

Toxicity assessments are crucial for determining the viability of new compounds for therapeutic use. The toxicity profiles of triazole derivatives suggest that while some exhibit moderate toxicity at higher concentrations, many remain within acceptable limits for further development .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing and characterizing 1-[4-(4-fluorophenyl)piperazino]-2-(1H-1,2,4-triazol-1-yl)-1-ethanone?

  • Synthesis : Use Mannich-type reactions involving formaldehyde, substituted piperazines, and triazole derivatives under anhydrous ethanol at room temperature. For example, reacting 5-(2-fluorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol with 4-substituted piperazine and formaldehyde yields analogous compounds .
  • Characterization : Employ NMR (¹H/¹³C) for structural confirmation, LC-MS for purity assessment, and X-ray crystallography (using SHELX software) for resolving stereochemistry .

Q. How do structural features of the compound influence its chemical reactivity?

  • The fluorophenyl group enhances electron-withdrawing effects, stabilizing intermediates during nucleophilic substitution. The piperazine ring facilitates hydrogen bonding, while the triazole moiety participates in π-π stacking. Reactivity can be modulated by varying substituents on the piperazine or triazole rings .

Q. What analytical techniques are critical for assessing purity and stability?

  • HPLC : Quantify impurities using reverse-phase chromatography with UV detection.
  • Mass Spectrometry : Confirm molecular ions (e.g., [M+H]⁺) and detect photodegradation products.
  • Thermogravimetric Analysis (TGA) : Evaluate thermal stability under controlled atmospheres .

Advanced Research Questions

Q. How can photodegradation pathways and metabolites be systematically analyzed?

  • Experimental Design : Expose the compound to UV light (e.g., 254 nm) in methanol/water mixtures. Monitor degradation via LC-MS/MS and identify products like di-hydroxyl or N-oxide metabolites. Compare fragmentation patterns with reference standards .
  • Mechanistic Insight : Use ESR spectroscopy to detect reactive oxygen species (e.g., singlet oxygen) generated during photolysis .

Q. What strategies optimize structure-activity relationships (SAR) for antifungal activity?

  • In Vitro Assays : Test against Candida spp. using microdilution methods (MIC values).
  • Modifications : Introduce electron-donating groups (e.g., -OCH₃) on the fluorophenyl ring to enhance membrane permeability. Replace piperazine with morpholine to assess solubility effects .

Q. How are crystallographic challenges (e.g., twinned data) addressed during structural refinement?

  • Data Collection : Use high-resolution synchrotron sources (λ = 0.7–1.0 Å).
  • Refinement : Apply SHELXL’s TWIN/BASF commands for twinned crystals. Validate with R-factor convergence (<5%) and electron density maps .

Q. What methodologies identify environmental persistence and ecotoxicological risks?

  • Biodegradation Studies : Follow OECD 301 guidelines (e.g., Closed Bottle Test) to assess non-readily biodegradable traits.
  • Ecotoxicology : Use Daphnia magna acute toxicity assays (48h LC₅₀) and algal growth inhibition tests .

Notes

  • Contradictions : reports singlet oxygen as a photodegradation mechanism, while emphasizes superoxide anions. Researchers should design experiments to resolve this (e.g., radical quenching assays).
  • Methodological Gaps : Limited data on in vivo pharmacokinetics; consider microsomal stability assays (e.g., liver S9 fractions) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.